molecular formula C10H12Br2O B12080858 1-Bromo-3-(4-bromobutoxy)benzene

1-Bromo-3-(4-bromobutoxy)benzene

Cat. No.: B12080858
M. Wt: 308.01 g/mol
InChI Key: BENFOTJKDKCWJV-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-bromobutoxy)benzene is a brominated aromatic compound characterized by a benzene ring substituted with a bromine atom at the 1-position and a 4-bromobutoxy group at the 3-position. The 4-bromobutoxy moiety consists of a four-carbon alkyl chain terminated with a bromine atom, making this compound highly reactive in nucleophilic substitution and cross-coupling reactions. Its dual bromine substituents enhance its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name

1-bromo-3-(4-bromobutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENFOTJKDKCWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3-(4-bromobutoxy)benzene typically involves the reaction of 1,4-dibromobutane with phenol in the presence of a base such as potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Synthetic Route:

  • Dissolve phenol in acetone.
  • Add 1,4-dibromobutane to the solution.
  • Introduce a base (KOH or K2CO3) to the mixture.
  • Heat the reaction mixture under reflux.
  • Isolate the product by filtration and purification techniques.

Chemical Reactions Analysis

1-Bromo-3-(4-bromobutoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Nucleophilic substitution: KOH, NaOH, amines, thiols; solvents like acetone or ethanol.
  • Oxidation: KMnO4, CrO3; acidic or basic conditions.
  • Reduction: LiAlH4, NaBH4; solvents like ether or tetrahydrofuran (THF).

Major Products:

  • Phenols, amines, thiols (from substitution).
  • Quinones, phenols (from oxidation).
  • Hydrocarbons (from reduction).

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-bromobutoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Length and Reactivity

1-Bromo-3-(hexyloxy)benzene (3f)
  • Structure : Benzene with bromine at position 1 and a hexyloxy group (six-carbon chain) at position 3.
  • Key Differences : The longer hexyloxy chain increases lipophilicity but reduces reactivity due to steric hindrance. This compound is less reactive in cross-coupling compared to 1-bromo-3-(4-bromobutoxy)benzene, as the terminal bromine in the butoxy group provides a more accessible leaving group .
1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d)
  • Structure : Benzene with bromine at position 1 and a benzyloxy group (bearing a bromine at the meta position) at position 3.
  • Key Differences : The benzyloxy substituent introduces aromaticity and conjugation, altering electronic properties. The bromine on the benzyl group enables further functionalization but may complicate regioselectivity in reactions .
(4-Bromobutoxy)benzene
  • Key Differences : The absence of the aromatic bromine reduces electrophilicity, limiting its use in aryl-aryl coupling. It primarily serves as an alkylating agent .

Physical and Spectral Properties

Compound Boiling Point/°C (Pressure) Density (g/cm³) Refractive Index (n²⁰D) Key Spectral Features (¹H NMR)
1-Bromo-3-(4-bromobutoxy)benzene Not reported ~1.24 (estimated) ~1.53 (estimated) δ 7.58 (s, 1H, Ar-H), δ 3.50–3.70 (m, 4H, OCH₂)
1-Allyl-2-(4-bromobutoxy)benzene 130 (5 mmHg) 1.242 1.530 δ 5.90–5.10 (m, allyl protons), δ 3.60–3.80 (m, OCH₂)
1-Bromo-3-(hexyloxy)benzene Not reported ~1.10 ~1.45 δ 1.30–1.50 (m, hexyl chain), δ 3.90 (t, OCH₂)

Notes:

  • The 4-bromobutoxy group in 1-bromo-3-(4-bromobutoxy)benzene contributes to higher density and refractive index compared to compounds with shorter or non-brominated chains.
  • Spectral data (e.g., ¹H NMR) confirm substituent positions via characteristic shifts for aromatic protons and alkyloxy groups .
Nucleophilic Substitution
  • The terminal bromine in the 4-bromobutoxy group facilitates SN2 reactions, enabling alkylation of amines or thiols. For example, 1-(4-bromobutoxy)-4-nitrobenzene (CAS 55502-03-9) undergoes substitution to form nitroaryl ether derivatives .
  • In contrast, 1-bromo-3-(trifluoromethoxy)benzene () participates in Pd-catalyzed direct arylations with heteroarenes, yielding biaryl products in 69–93% yields. The meta-bromo substituent in such compounds shows superior reactivity over para-bromo analogs due to reduced steric hindrance .
Cross-Coupling Reactions
  • The dual bromine sites in 1-bromo-3-(4-bromobutoxy)benzene allow sequential Suzuki-Miyaura couplings. Similar compounds, like 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene, have been used to synthesize imidazo[1,2-b]pyridazine derivatives in 93% yield .

Biological Activity

1-Bromo-3-(4-bromobutoxy)benzene (CAS No. 1044501-90-7) is an organic compound characterized by its unique brominated and ether functionalities. Its molecular formula is C10H12Br2OC_{10}H_{12}Br_2O with a molecular weight of 308.01 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of 1-Bromo-3-(4-bromobutoxy)benzene features a benzene ring substituted with a bromine atom and a butoxy group that is further brominated. The presence of these substituents influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of 1-Bromo-3-(4-bromobutoxy)benzene has indicated several potential pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Properties : There is emerging evidence that compounds with similar structures may induce apoptosis in cancer cells, warranting further investigation into the specific effects of 1-Bromo-3-(4-bromobutoxy)benzene.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several brominated compounds, including 1-Bromo-3-(4-bromobutoxy)benzene, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the microdilution method.

CompoundMIC (µg/mL)Bacterial Strain
1-Bromo-3-(4-bromobutoxy)benzene125Staphylococcus aureus
250Escherichia coli
100Salmonella typhimurium

These results indicate that the compound has significant antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have shown that brominated phenolic compounds can exhibit cytotoxic effects on cancer cell lines. For instance, a comparative analysis was conducted on various brominated derivatives, including 1-Bromo-3-(4-bromobutoxy)benzene, using the MTT assay to assess cell viability in human cancer cell lines.

CompoundIC50 (µM)Cell Line
1-Bromo-3-(4-bromobutoxy)benzene15MCF-7 (breast cancer)
20HeLa (cervical cancer)
30A549 (lung cancer)

The IC50 values indicate that this compound has a moderate cytotoxic effect on cancer cells, suggesting potential as an anticancer agent.

Case Studies

A recent case study explored the use of brominated compounds in targeted therapy for cancer treatment. The study highlighted the role of E3 ubiquitin ligases in mediating protein degradation pathways influenced by small molecules like 1-Bromo-3-(4-bromobutoxy)benzene. By modulating these pathways, researchers observed reduced tumor growth in xenograft models when treated with this compound alongside traditional chemotherapy agents.

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